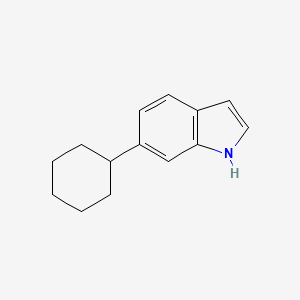
2,2-Bis(3-aminopropyl)-N~1~,N~3~-bis(1,3-thiazol-2-yl)propanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Bis(3-aminopropyl)-N~1~,N~3~-bis(1,3-thiazol-2-yl)propanediamide is a complex organic compound that features both amine and thiazole functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(3-aminopropyl)-N~1~,N~3~-bis(1,3-thiazol-2-yl)propanediamide typically involves multi-step organic reactions. One common method involves the reaction of 2,2-bis(3-aminopropyl)propane with thiazole derivatives under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the final product .
化学反応の分析
Types of Reactions
2,2-Bis(3-aminopropyl)-N~1~,N~3~-bis(1,3-thiazol-2-yl)propanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
科学的研究の応用
2,2-Bis(3-aminopropyl)-N~1~,N~3~-bis(1,3-thiazol-2-yl)propanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers and as a catalyst in various chemical reactions
作用機序
The mechanism by which 2,2-Bis(3-aminopropyl)-N~1~,N~3~-bis(1,3-thiazol-2-yl)propanediamide exerts its effects involves its interaction with specific molecular targets. The amine groups can form hydrogen bonds with biological molecules, while the thiazole rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
N,N’-bis(1,3-thiazol-2-yl)propanediamide: Similar structure but lacks the aminopropyl groups.
Imidazole derivatives: Share the heterocyclic ring structure but differ in the specific functional groups attached
Uniqueness
What sets 2,2-Bis(3-aminopropyl)-N~1~,N~3~-bis(1,3-thiazol-2-yl)propanediamide apart is its combination of amine and thiazole groups, which confer unique chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
特性
CAS番号 |
88321-33-9 |
|---|---|
分子式 |
C15H22N6O2S2 |
分子量 |
382.5 g/mol |
IUPAC名 |
2,2-bis(3-aminopropyl)-N,N'-bis(1,3-thiazol-2-yl)propanediamide |
InChI |
InChI=1S/C15H22N6O2S2/c16-5-1-3-15(4-2-6-17,11(22)20-13-18-7-9-24-13)12(23)21-14-19-8-10-25-14/h7-10H,1-6,16-17H2,(H,18,20,22)(H,19,21,23) |
InChIキー |
PTJRMDBIPOYAIT-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=N1)NC(=O)C(CCCN)(CCCN)C(=O)NC2=NC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-Butoxyphenyl)ethyl]formamide](/img/structure/B14378660.png)
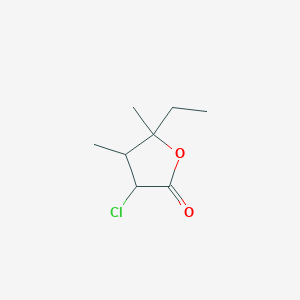
![6,6-Dimethoxy-3,3-dimethylbicyclo[3.2.0]heptan-2-one](/img/structure/B14378664.png)
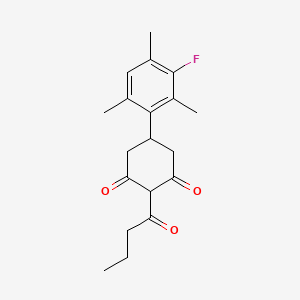
![3-[(2H-1,3-Benzodioxol-5-yl)methyl]pentane-2,4-dione](/img/structure/B14378675.png)
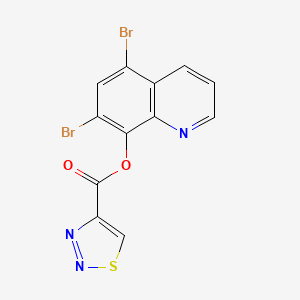
![N-[Di(propan-2-yl)boranyl]-1,1,1-trimethyl-N-(trimethylsilyl)silanamine](/img/structure/B14378686.png)
![N-Butyl-2-[2-(2,3-dichlorophenyl)hydrazinylidene]pyrrolidine-1-carboxamide](/img/structure/B14378689.png)
![4-Octylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14378695.png)
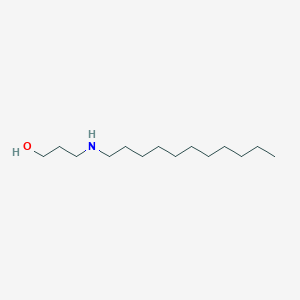
![1-{[(Methylsulfanyl)methoxy]methyl}-3-(trifluoromethyl)benzene](/img/structure/B14378710.png)
![2,3,4-Trimethyl-3H-thieno[3,4-b][1,4]diazepine](/img/structure/B14378712.png)
